6-Bromo-1,5-naphthyridin-2-amine
Description
Properties
Molecular Formula |
C8H6BrN3 |
|---|---|
Molecular Weight |
224.06 g/mol |
IUPAC Name |
6-bromo-1,5-naphthyridin-2-amine |
InChI |
InChI=1S/C8H6BrN3/c9-7-3-1-6-5(11-7)2-4-8(10)12-6/h1-4H,(H2,10,12) |
InChI Key |
DXJPTNXGEUFGPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1N=C(C=C2)Br)N |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions for 1,5-Naphthyridines
Literature reviews emphasize cyclization strategies starting from pyridine derivatives or related precursors under acidic or oxidative conditions. For example, the use of iodine or nitro-substituted benzenesulfonates as catalysts in dioxane/water mixtures has been reported to efficiently construct 1,5-naphthyridines via cyclization and oxidation.
- Oxidants such as m-nitrobenzenesulfonate yield better reproducibility and moderate yields (~45-50%).
- Brominated derivatives (e.g., 3-bromo-1,5-naphthyridine) have been synthesized by modified Skraup reactions using these oxidants.
Halogenation (Bromination) of 1,5-Naphthyridine Derivatives
Selective bromination is typically achieved by treating 1,5-naphthyridine or its hydroxyl derivatives with bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform. This step is crucial for introducing the bromine atom at the 6-position.
- Bromination conditions: bromine in acetic acid at controlled temperatures.
- Alternative brominating agents: NBS for milder and more selective bromination.
Amination at the 2-Position
The amino group at position 2 can be introduced by nucleophilic substitution or by direct synthesis of the aminated naphthyridine ring. Although direct methods for 6-bromo-1,5-naphthyridin-2-amine are less documented, analogous compounds like 1,8-naphthyridin-2-amine have been synthesized efficiently by condensation reactions.
Detailed Preparation Methodologies
Literature-Reported Synthesis of 1,8-Naphthyridin-2-amine (Analogous Approach)
A patented method for 1,8-naphthyridin-2-amine synthesis involves reacting 2,6-diaminopyridine with 1,1,3,3-tetramethoxypropane in acidic media (acetic, sulfuric, or phosphoric acid) at 25–75 °C for 20–60 minutes. The reaction proceeds via cyclization, followed by basification, extraction, and purification.
| Parameter | Range/Value | Notes |
|---|---|---|
| Acid type | Acetic acid, sulfuric acid, phosphoric acid | Acidic medium facilitates cyclization |
| Acid to diamine ratio | 3–10 mL/g | Ensures solubility and reaction rate |
| Tetramethoxypropane ratio | 0.5–1.5 mol/mol | Stoichiometric control |
| Temperature | 25–75 °C | Optimal 45–75 °C for best yields |
| Reaction time | 20–60 minutes | Typically 30 minutes |
| Work-up | Basification with 5M NaOH (pH >10), filtration, extraction, chromatography | Purification to high purity |
| Yield | 70–72% | High yield and purity (~96% HPLC) |
This method highlights a mild, cost-effective, and scalable approach, avoiding harsh conditions such as liquid ammonia or potassium metal.
Bromination of 1,5-Naphthyridine Derivatives
Bromination of 1,5-naphthyridine derivatives to obtain 6-bromo-substituted compounds is typically performed as follows:
| Reagent | Solvent | Temperature | Notes |
|---|---|---|---|
| Bromine (Br2) | Acetic acid | Room temp to reflux | Direct bromination, regioselective |
| N-Bromosuccinimide (NBS) | Chloroform, acetic acid | Mild heating | Milder, more selective bromination |
This step is essential for introducing the bromine atom at the 6-position, which can then be further functionalized.
Synthesis of 6-Bromo-1,5-naphthyridin-2-amine
While direct synthetic routes to 6-bromo-1,5-naphthyridin-2-amine are less frequently detailed, the general approach involves:
- Preparation of 1,5-naphthyridin-2-amine or its precursor.
- Selective bromination at the 6-position using bromine or NBS.
- Purification by chromatographic methods.
The molecular formula is C8H6BrN3 with a molecular weight of 224.06 g/mol.
Research Findings and Optimization
- Bromination using NBS provides better control and fewer side reactions compared to elemental bromine.
- Acidic media such as acetic acid or sulfuric acid facilitate cyclization and bromination steps.
- Purification by column chromatography using alumina and elution with methylene chloride/methanol mixtures yields high-purity products.
- Reaction temperature and time critically affect yield and purity; optimal conditions are 45–75 °C and 30–40 minutes for cyclization and bromination steps.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Cyclization | 2,6-Diaminopyridine + 1,1,3,3-Tetramethoxypropane in acid (AcOH/H2SO4/H3PO4), 45–75 °C, 30 min | Formation of naphthyridin-2-amine core, high yield (~70%) |
| Bromination | Bromine or NBS in acetic acid or chloroform, mild heating | Selective bromination at 6-position |
| Work-up & Purification | Basification with NaOH (pH >10), filtration, extraction, column chromatography | High purity product (>95% HPLC) |
Chemical Reactions Analysis
6-Bromo-1,5-naphthyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthyridine oxides or reduction to form reduced derivatives.
Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-1,5-naphthyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-1,5-naphthyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers and Structural Analogues
2.1.1. 7-Bromo-1,5-naphthyridin-2-amine
- CAS No.: 1309774-04-6
- Molecular Formula : C₈H₆BrN₃
- Key Differences : The bromine substituent shifts to position 7, altering electronic distribution and steric accessibility. This isomer exhibits distinct reactivity in cross-coupling reactions due to differences in halogen activation .
2.1.2. 6-Bromo-1,8-naphthyridin-2-amine
- CAS No.: 64874-38-0
- Molecular Formula : C₈H₆BrN₃
- Key Differences : The nitrogen atoms reside at positions 1 and 8 instead of 1 and 5, modifying the aromatic π-system and hydrogen-bonding capacity. This structural variation impacts solubility and binding affinity in medicinal chemistry applications .
Halogen-Substituted Analogues
2.2.1. 2,6-Dichloro-1,5-naphthyridine
- Key Differences : Replacing bromine with chlorine reduces steric bulk and alters electronic effects (Cl is less electronegative than Br). This compound undergoes sequential substitution reactions more readily due to higher leaving-group ability of Cl compared to Br .
2.2.2. 3-Bromo-1,5-naphthyridin-2-amine
- Synthesis : Prepared via amination of 3-bromo-1,5-naphthyridine using NH₄OH and CuSO₄·17H₂O (75% yield).
- Key Differences : The bromine at position 3 creates a meta relationship with the amine, reducing conjugation effects and altering regioselectivity in subsequent reactions .
Functionalized Derivatives
2.3.1. 6-Bromo-N-propionyltryptamine
- Structure : Features a 6-bromoindole core linked to a propionyl group.
- Key Differences : The indole moiety enhances biological activity (e.g., antimicrobial properties), but the naphthyridine scaffold offers superior thermal stability and solubility in polar solvents .
2.3.2. Halgerdamine
- Structure : A brominated tryptophan derivative isolated from marine organisms.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
6-Bromo-1,5-naphthyridin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
6-Bromo-1,5-naphthyridin-2-amine belongs to the naphthyridine family, characterized by a bicyclic structure containing nitrogen atoms. The presence of the bromine atom at the 6-position and the amino group at the 2-position significantly influence its biological properties.
The biological activity of 6-Bromo-1,5-naphthyridin-2-amine is primarily attributed to its interaction with various biological targets:
- Inhibition of Kinases : This compound has been shown to inhibit specific kinases involved in cell signaling pathways. For instance, studies have indicated that it may act as an ATP-competitive inhibitor of mTOR (mechanistic target of rapamycin), a key regulator in cell growth and metabolism .
- Antitumor Activity : Research has highlighted its potential as an antitumor agent. The compound exhibits cytotoxic effects against various cancer cell lines, suggesting that it may interfere with tumor growth through apoptosis induction or cell cycle arrest .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 6-Bromo-1,5-naphthyridin-2-amine:
Case Studies
- Antitumor Efficacy : A study investigated the effects of 6-Bromo-1,5-naphthyridin-2-amine on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound. The study concluded that this compound could be a promising candidate for further development as an anticancer drug .
- Kinase Inhibition Profile : In another research effort focusing on kinase inhibitors, 6-Bromo-1,5-naphthyridin-2-amine was evaluated alongside other naphthyridine derivatives. The compound exhibited potent inhibitory activity against mTOR and related kinases, indicating its potential role in cancer therapy targeting the PI3K/Akt/mTOR pathway .
- Antimicrobial Activity : A recent investigation assessed the antimicrobial properties of 6-Bromo-1,5-naphthyridin-2-amine against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that this compound effectively inhibited bacterial growth at sub-micromolar concentrations, suggesting its utility as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
